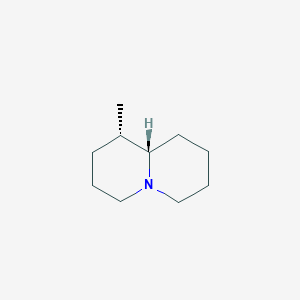
(1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Lupinane is a quinolizidine alkaloid found in various species of the Lupinus genus. These alkaloids are known for their structural diversity and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine typically involves the acylation of lupinine, a simple quinolizidine alkaloid. For instance, reactions with 3-phenylacrylic (cinnamoyl) and 5-[(3R)-dithiolan-3-yl]pentanoic (lipoic) acid chlorides in anhydrous benzene in the presence of triethylamine have been reported to yield O-acyl derivatives of lupinine .
Industrial Production Methods
Industrial production of this compound is less common and often involves extraction from lupine plants. The process includes successive soaking and cooking to reduce the content of toxic alkaloids, followed by purification steps to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Lupinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine are typical.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Alpha-Lupinane has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing other quinolizidine alkaloids.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of bioactive peptides and nutraceuticals
Mecanismo De Acción
Alpha-Lupinane exerts its effects through various molecular targets and pathways. For instance, it modulates inflammatory responses by inhibiting the expression of inducible nitric oxide synthase, nuclear factor-kappa B, and cyclooxygenase-2. This inhibition reduces inflammation and protects against tissue damage .
Comparación Con Compuestos Similares
Similar Compounds
Lupanine: Another quinolizidine alkaloid with similar pharmacological properties.
Sparteine: Known for its use in the synthesis of other alkaloids.
Lupinine: A precursor in the synthesis of (1S,9aalpha)-Octahydro-1-methyl-2H-quinolizine.
Uniqueness
Alpha-Lupinane is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets, making it particularly effective in certain pharmacological applications .
Propiedades
Número CAS |
18396-98-0 |
|---|---|
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
(1S,9aS)-1-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-8-11-7-3-2-6-10(9)11/h9-10H,2-8H2,1H3/t9-,10-/m0/s1 |
Clave InChI |
VZEGBIWAIFLVJH-UWVGGRQHSA-N |
SMILES |
CC1CCCN2C1CCCC2 |
SMILES isomérico |
C[C@H]1CCCN2[C@H]1CCCC2 |
SMILES canónico |
CC1CCCN2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















